molecular formula C19H15F3N2O5S B2555431 N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1903666-97-6

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2555431
M. Wt: 440.39
InChI Key: CFCBNVLAEYIJSY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains furan and thiophene rings, both of which are heterocyclic compounds, along with a trifluoromethoxy phenyl group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a similar structure, but with a sulfur atom instead of oxygen .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a phenyl ring with a trifluoromethoxy group attached .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the furan, thiophene, and phenyl rings, as well as the hydroxy and trifluoromethoxy groups. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the hydroxy groups could be involved in various reactions such as esterification or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the polar hydroxy and trifluoromethoxy groups would likely make it relatively stable and could influence its solubility in different solvents .

Scientific Research Applications

Photooxygenation and Synthesis of γ-Hydroxybutenolides

The photooxygenation of 2-thiophenyl-substituted furans leads to the regiocontrolled and quantitative synthesis of γ-hydroxybutenolides, indicating the potential of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in organic synthesis and material science. The transformation involves the decomposition of the initially formed [4 + 2] endoperoxide into products through a radical chain mechanism, where the thiophenyl moiety is converted into ethyl phenylsulfenate and diphenyldisulfide. This process highlights the compound's utility in synthesizing complex organic structures with potential applications in various fields including pharmaceuticals and materials science (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Photoinduced Oxidative Annulation

A study demonstrated the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates without the need for any transition metals and oxidants. This process provides access to highly functionalized polyheterocyclic compounds, suggesting the potential of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in facilitating complex organic reactions for the synthesis of compounds with possible applications in medicinal chemistry and drug discovery (Zhang et al., 2017).

Dye-Sensitized Solar Cells (DSSCs)

Phenothiazine derivatives with furan and thiophene linkers have been used in dye-sensitized solar cells (DSSCs) to study the effect of conjugated linkers on device performance. The compound with furan as a conjugated linker showed significant improvement in solar energy-to-electricity conversion efficiency, demonstrating the compound's potential application in enhancing the efficiency of renewable energy technologies (Kim et al., 2011).

Electrochromic Conducting Polymers

The synthesis and characterization of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, including derivatives with furan and thiophene units, have been explored for their application in electrochromic conducting polymers. These polymers exhibit low redox switching potentials and are stable in the conducting state, indicating the potential of N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide in the development of advanced materials for electronic and optoelectronic applications (Sotzing, Reynolds, & Steel, 1996).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to explore its interactions with various biological targets and to evaluate its potential as a lead compound in drug discovery .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5S/c20-19(21,22)29-13-7-5-12(6-8-13)24-17(26)16(25)23-11-18(27,14-3-1-9-28-14)15-4-2-10-30-15/h1-10,27H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCBNVLAEYIJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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